Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate
Description
Historical Development of Benzo[d]isoxazole-Piperazine Compounds
The integration of benzo[d]isoxazole and piperazine motifs in drug design dates to the late 20th century, driven by the discovery of antipsychotic agents such as risperidone. Benzo[d]isoxazole, first synthesized via salicylaldehyde and hydroxylamine-O-sulfonic acid reactions, gained prominence for its metabolic stability and hydrogen-bonding capabilities. Piperazine, a six-membered diamine ring, emerged as a versatile scaffold for optimizing pharmacokinetic properties, including solubility and blood-brain barrier permeability.
The fusion of these units accelerated in the 2000s with the development of hybrid molecules targeting central nervous system disorders. For example, paliperidone and iloperidone demonstrated enhanced receptor affinity due to benzo[d]isoxazole’s electron-deficient aromatic system. Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate builds on this legacy by incorporating a sulfonyl group, which augments binding to serine/threonine kinases and microbial enzymes. Early synthetic routes involved nucleophilic substitution between ethyl piperazine-1-carboxylate and sulfonylated benzo[d]isoxazole intermediates, achieving yields of 65–78% under anhydrous conditions.
Significance in Medicinal Chemistry Research
The compound’s structural features confer distinct advantages in drug design:
In anticancer research, derivatives of this compound induce oxidative stress and apoptosis in liver cancer cells (Huh7, Mahlavu) by inhibiting Akt phosphorylation and activating p53 pathways. For instance, analog 5o from a 2018 study exhibited an IC~50~ of 0.3 µM against Mahlavu cells, outperforming first-line chemotherapeutics like sorafenib. In antimicrobial applications, the sulfonyl group disrupts bacterial cell wall synthesis by mimicking D-alanyl-D-alanine termini, a mechanism observed in β-lactam antibiotics.
Current Academic Interest and Research Scope
Recent studies focus on three domains:
- Synthetic Methodology Optimization : Advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 45 minutes while maintaining yields above 70%.
- Target Identification : Proteomic screens reveal interactions with heat shock protein 90 (HSP90) and DNA gyrase, suggesting dual anticancer-antimicrobial potential.
- Structure-Activity Relationship (SAR) Studies : Substituents at the piperazine N-atom significantly modulate potency. For example, replacing the ethyl carboxylate with a methyl group reduces anticancer activity by 4-fold.
Ongoing clinical trials prioritize derivatives with improved bioavailability, as the parent compound exhibits limited oral absorption due to high polar surface area (PSA = 112 Ų). Collaborative efforts between academic and industrial labs aim to develop prodrug formulations, such as phosphate esters, to enhance intestinal permeability.
Properties
IUPAC Name |
ethyl 4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-2-22-15(19)17-7-9-18(10-8-17)24(20,21)11-13-12-5-3-4-6-14(12)23-16-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYBVIPNAAHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzoisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors such as hydroximinoyl chlorides and terminal alkynes.
Sulfonylation: The benzoisoxazole intermediate is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Piperazine: The sulfonylated benzoisoxazole is then coupled with piperazine in the presence of a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoisoxazole moiety can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoisoxazole moiety.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is with a molecular weight of 429.5 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, and a benzo[d]isoxazole moiety that contributes to its biological activity.
Scientific Research Applications
- Anticonvulsant Activity :
- Antidepressant Properties :
- CNS Activity :
- Antitumor Activity :
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticonvulsant | |
| Piperazine Derivative A | Antidepressant | |
| Piperazine Derivative B | CNS Stimulation/Depression | |
| Piperazine Derivative C | Antitumor |
Case Studies
-
Case Study on Anticonvulsant Effects :
- In a study conducted on mice, various piperazine derivatives were tested for their anticonvulsant properties using models such as the maximal electroshock seizure test. The results indicated that certain derivatives effectively reduced seizure incidence, suggesting a promising pathway for developing new anticonvulsants based on the piperazine structure .
- Clinical Trials for Antidepressants :
- Antitumor Mechanisms :
Mechanism of Action
The mechanism of action of Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzoisoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets, while the piperazine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Bioavailability : The target compound’s sulfonyl group and piperazine ring contribute to a higher PSA (~120 Ų estimated), which may reduce oral bioavailability compared to indole-containing analogs (e.g., ~90 Ų for ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate) .
- Synthetic Accessibility : Sulfonylation reactions (e.g., using sulfonyl chlorides) are common in piperazine derivatives, as seen in the synthesis of tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate . However, the benzo[d]isoxazole moiety may require specialized coupling conditions.
- Biological Relevance : Indole and benzothiazole analogs (e.g., ) demonstrate biological activity in kinase inhibition and CNS targeting, suggesting the target compound’s benzo[d]isoxazole group could be optimized for similar applications .
Molecular Properties and Pharmacokinetics
Using Veber’s rules for oral bioavailability (≤10 rotatable bonds, PSA ≤ 140 Ų) :
- The target compound likely has 6–8 rotatable bonds (piperazine ring, ester group, sulfonyl linker) and a PSA of ~120–140 Ų, placing it near the threshold for acceptable rat bioavailability.
- In contrast, tert-butyl analogs (e.g., ) may suffer from higher molecular weight (>500 Da) but retain favorable PSA due to rigid substituents.
Biological Activity
Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a piperazine ring, a benzo[d]isoxazole moiety, and a sulfonyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known to inhibit certain enzymes, potentially affecting pathways involved in inflammation and pain.
- Receptor Modulation : The piperazine structure may interact with neurotransmitter receptors, influencing central nervous system activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the piperazine scaffold can inhibit the growth of various bacterial strains and fungi .
Anti-inflammatory Properties
Compounds containing benzo[d]isoxazole structures have demonstrated anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory responses . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of piperazine derivatives, including those with benzo[d]isoxazole components. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
Anti-inflammatory Activity Assessment
In a separate investigation, the anti-inflammatory potential of related compounds was assessed using an animal model. The results showed a significant reduction in paw edema in treated groups compared to controls, indicating that these compounds could serve as effective anti-inflammatory agents .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate, and what reaction conditions are optimal?
- Methodology : The compound can be synthesized via sulfonylation of a piperazine intermediate. For example, reacting benzo[d]isoxazol-3-ylmethanesulfonyl chloride with ethyl piperazine-1-carboxylate under basic conditions (e.g., pyridine or triethylamine) in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Stoichiometric control (1:1 molar ratio) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the product .
- Key Data : Similar sulfonylation reactions report yields of 50–70% under optimized conditions, with purity confirmed by TLC (Rf ~0.5 in 1:2 hexane:EtOAc) and NMR .
Q. How is the compound characterized post-synthesis, and what analytical techniques are employed?
- Methodology :
- Structural Confirmation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., piperazine CH₂, benzoisoxazole aromatic protons). For example, the sulfonyl group typically appears as a singlet at ~3.5 ppm in ¹H NMR .
- Purity Assessment : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀N₃O₅S: 366.1123).
- Chirality : Supercritical fluid chromatography (SFC) or chiral HPLC determines enantiomeric excess if asymmetric synthesis is involved .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodology : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals or stereochemistry. SHELX software refines crystal structures, particularly for sulfonamide moieties .
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing sulfonyl-linked CH₂ groups from piperazine or ester functionalities .
- Comparative Analysis : Match spectral data to structurally analogous compounds (e.g., tert-butyl sulfonylpiperazine derivatives) to identify shifts caused by substituent effects .
Q. What strategies optimize the yield of the sulfonylation step in the synthesis?
- Methodology :
- Catalysis : Use coupling agents like HATU or EDCI to enhance sulfonamide bond formation, reducing reaction time from 24h to 6h .
- Solvent Optimization : DMF increases solubility of sulfonyl chlorides compared to DCM, improving reaction kinetics.
- Temperature Control : Gradual warming (0°C → RT) prevents exothermic decomposition.
Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence the compound’s pharmacokinetic profile?
- Methodology :
- Computational Modeling : Calculate polar surface area (PSA) and rotatable bond count using tools like Molinspiration. For this compound, PSA ~90 Ų and 8 rotatable bonds suggest moderate oral bioavailability .
- In Vitro Assays : Measure permeability via Caco-2 cell monolayers or artificial membranes (PAMPA). Low permeability (e.g., Pe < 1 × 10⁻⁶ cm/s) may necessitate prodrug strategies .
Data Contradiction and Validation
Q. How should researchers resolve conflicting bioactivity data across different assays?
- Methodology :
- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency in orthogonal assays (e.g., enzymatic vs. cell-based).
- Impurity Analysis : Use reference standards (e.g., USP-grade ethyl piperazine carboxylate) to rule out batch-specific impurities affecting results .
- Control Experiments : Include known inhibitors/agonists (e.g., BTK inhibitors for kinase studies) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
